molecular formula C26H23Cl2N5O3S B2700431 5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-98-2

5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2700431
CAS No.: 887222-98-2
M. Wt: 556.46
InChI Key: RSKYCTYTKFCHIS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan-2-yl substituent at position 2. The molecule is further substituted at position 5 with a (2,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl group, which introduces significant steric bulk and electronic diversity.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N5O3S/c1-35-18-7-5-17(6-8-18)31-10-12-32(13-11-31)22(19-9-4-16(27)15-20(19)28)23-25(34)33-26(37-23)29-24(30-33)21-3-2-14-36-21/h2-9,14-15,22,34H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKYCTYTKFCHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887222-98-2) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23Cl2N5O3SC_{26}H_{23}Cl_2N_5O_3S, with a molecular weight of 556.5 g/mol. The structure includes a thiazole ring fused with a triazole moiety and a furan group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC26H23Cl2N5O3S
Molecular Weight556.5 g/mol
CAS Number887222-98-2

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance, the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic effects against various cancer cell lines. The compound's structural features suggest it may interact with critical cellular pathways involved in tumor growth and proliferation.

Case Study:
A study investigating similar thiazole-triazole derivatives reported IC50 values below 10 µM against human breast cancer cells (MCF-7), indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial cell membranes and disruption of metabolic pathways.

Research Findings:
In vitro tests against various bacterial strains (e.g., E. coli and S. aureus) demonstrated that derivatives of this compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . The mechanism appears to involve interference with cell wall synthesis and function.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors and their potential use in treating anxiety and depression.

Evidence from Studies:
A related compound demonstrated significant binding affinity to serotonin receptors (5-HT1A), leading to anxiolytic effects in animal models . This suggests that our compound may have similar properties worth exploring further.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chlorine Substitution: The presence of chlorine enhances cytotoxicity.
  • Piperazine Ring: Essential for neuropharmacological activity.
  • Furan Group: Contributes to antimicrobial efficacy.

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential studies could include:

  • In Vivo Studies: To confirm efficacy and safety profiles.
  • Mechanistic Studies: To explore signaling pathways affected by the compound.
  • Analog Synthesis: To develop derivatives with improved potency and selectivity.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. The specific compound has shown promise against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. For instance, similar compounds have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential
Studies have suggested that derivatives of thiazolo[3,2-b][1,2,4]triazole can induce apoptosis in cancer cells. The incorporation of piperazine and dichlorophenyl groups may enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Preliminary data indicate that these compounds can inhibit tumor growth in vitro and in vivo models .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and tested their antimicrobial properties. The compound demonstrated effective inhibition against Escherichia coli with an IC50 value comparable to established antibiotics .

Case Study 2: Anticancer Activity
Another investigation published in Cancer Research explored the anticancer effects of similar compounds on breast cancer cell lines. The study found that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

The closest structural analog is 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (). Key differences include:

  • Piperazine substituent: The target compound has a 4-methoxyphenyl group, whereas the analog features a 2-fluorophenyl group.
  • Phenyl group : The target’s 2,4-dichlorophenyl group is more electronegative than the analog’s 4-methylphenyl , which may reduce solubility but increase receptor-binding affinity via halogen interactions .

Core Heterocycle Derivatives

Compounds in , such as (E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5g), share the thiazolo-triazole core and furan substituent. Key comparisons:

  • Functional groups: The target compound lacks the methyleneamino group seen in 5g but includes a hydroxyl group at position 4.
  • Bioactivity : Derivatives in exhibited anticancer activity (e.g., IC₅₀ values against MCF-7 cells), suggesting the target compound’s core structure could confer similar properties .

Substituent-Driven Physicochemical Properties

  • Melting points : Compounds with electron-withdrawing groups (e.g., 5f in , with a 4-chlorophenyl group) exhibit higher melting points (>280°C) compared to those with electron-donating groups (e.g., 5g: 176–178°C). The target’s dichlorophenyl group likely results in a high melting point (>250°C inferred) .
  • Synthetic yields : Piperazine-containing analogs (e.g., ) are synthesized via multi-step routes with moderate yields (50–70%), similar to thiazolo-triazole derivatives in (54–71%) .

Pharmacological Potential

  • Anticancer activity : Thiazolo-triazole derivatives in showed moderate to potent activity against cancer cell lines, with substituents like furan enhancing selectivity. The target’s dichlorophenyl and piperazine groups may improve cytotoxicity or blood-brain barrier penetration .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Reported Bioactivity
Target Compound Thiazolo-triazole 2,4-Dichlorophenyl; 4-methoxyphenylpiperazine; furan-2-yl; hydroxyl Not reported Inferred anticancer/CNS
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo-triazol-6-ol () Thiazolo-triazole 2-Fluorophenylpiperazine; 4-methylphenyl; furan-2-yl; hydroxyl Not reported Not reported
(E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo-triazol-6(5H)-one (5g, ) Thiazolo-triazole Furan-2-ylmethylamino; methylene group 176–178 Anticancer (MCF-7, HCT-116)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole () Thiazole-pyrazole 4-Chlorophenyl; 4-fluorophenyl; triazole Not reported Structural/No bioactivity data

Discussion of Key Findings

  • Structural flexibility : The piperazine and phenyl substituents significantly modulate electronic and steric properties, impacting solubility and target engagement. Methoxy and chloro groups enhance lipophilicity, favoring CNS penetration .
  • Synthetic challenges : Multi-step syntheses for such complex structures often result in moderate yields (50–70%), necessitating optimization for scalability .

Q & A

Q. How are regioselectivity challenges addressed during heterocyclic ring formation?

  • Protecting groups : Temporary protection of thiols (-SH) with trityl groups prevents unwanted disulfide formation. Microwave irradiation enhances regioselectivity in cyclocondensation steps (e.g., 10 min at 150°C vs. 24 hr traditional reflux) .

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